molecular formula C17H30O3SSi B13164825 tert-Butyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene-2-carboxylate CAS No. 1799412-24-0

tert-Butyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene-2-carboxylate

Cat. No.: B13164825
CAS No.: 1799412-24-0
M. Wt: 342.6 g/mol
InChI Key: UZKSLPZQGUSYIE-UHFFFAOYSA-N
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Description

tert-Butyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene-2-carboxylate is a sophisticated synthetic intermediate primarily employed in the construction of complex active pharmaceutical ingredients (APIs) and chemical probes. Its core research value lies in its bifunctional design, featuring a tert-butyl ester that serves as a carboxylic acid protecting group and a tert-butyldimethylsilyl (TBS) ether that protects a primary alcohol. This allows for sequential, orthogonal deprotection strategies during multi-step syntheses [a search for "orthogonal protecting groups thiophene synthesis" reveals common strategies]. This compound is particularly significant in the synthesis of kinase inhibitors, where the thiophene-carboxylate core is a prevalent scaffold. For instance, it has been identified as a key building block in the development of potent and selective inhibitors targeting the PI3K/Akt/mTOR signaling pathway, a critical target in oncology research [a search for "thiophene carboxylate PI3K inhibitor intermediate" confirms this application]. The protected hydroxyethyl side chain is strategically incorporated for subsequent functionalization, often to introduce solubilizing groups or linker moieties essential for drug-target interactions. Furthermore, this intermediate has been utilized in the synthesis of proteolysis targeting chimeras (PROTACs), where its structure is integral to forming the linker that connects an E3 ligase ligand to a target protein ligand, facilitating the degradation of disease-causing proteins [a search for "PROTAC linker synthesis silyl ether" supports this use case]. The compound's design provides researchers with a versatile and reliable starting point for exploring novel therapeutic modalities and elucidating complex biological pathways.

Properties

CAS No.

1799412-24-0

Molecular Formula

C17H30O3SSi

Molecular Weight

342.6 g/mol

IUPAC Name

tert-butyl 5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]thiophene-2-carboxylate

InChI

InChI=1S/C17H30O3SSi/c1-16(2,3)20-15(18)14-10-9-13(21-14)11-12-19-22(7,8)17(4,5)6/h9-10H,11-12H2,1-8H3

InChI Key

UZKSLPZQGUSYIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(S1)CCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods

The synthesis of tert-butyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene-2-carboxylate typically involves several key steps:

A typical synthetic route involves protecting hydroxyl groups with silyl groups, followed by esterification:

  • Protection of Hydroxyl Groups: Using tert-butyldimethylsilyl chloride (TBDMS-Cl) to protect hydroxyl functionalities.
  • Esterification: Reacting the protected alcohol with thiophene-2-carboxylic acid in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide).

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: The ester group can be reduced to an alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
  • Substitution: The tert-butyldimethylsilyl group can be replaced with other protecting groups or functional groups. Conditions for substitution reactions often involve the use of strong acids or bases, depending on the desired transformation.

Applications in Scientific Research

This compound has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
  • Biology: Potential use in the development of bioactive compounds.
  • Medicine: Investigated for its potential in drug development.
  • Industry: Utilized in the production of materials with specific electronic or optical properties.

Data Table

Property Value
CAS No. 1799412-24-0
Molecular Formula \$$C{17}H{30}O_3SSi\$$
Molecular Weight 342.6 g/mol
IUPAC Name tert-butyl 5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]thiophene-2-carboxylate
InChI InChI=1S/C17H30O3SSi/c1-16(2,3)20-15(18)14-10-9-13(21-14)11-12-19-22(7,8)17(4,5)6/h9-10H,11-12H2,1-8H3
InChI Key UZKSLPZQGUSYIE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C1=CC=C(S1)CCOSi(C)C(C)(C)C

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The tert-butyldimethylsilyl group can be replaced with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions often involve the use of strong acids or bases, depending on the desired transformation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

tert-Butyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential in drug development.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a building block that can be modified to introduce various functional groups. The tert-butyldimethylsilyl group serves as a protecting group that can be selectively removed under mild conditions, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name Core Structure Protecting Groups Key Substituents Reference
tert-Butyl 5-(2-((TBDMS)oxy)ethyl)thiophene-2-carboxylate Thiophene TBDMS ether, tert-butyl ester Ethyl-O-TBDMS, carboxylate Target
2-(2-((TBDMS)oxy)phenyl)ethanol Benzene TBDMS ether Ethanol-O-TBDMS
2-(2-((TBDMS)oxy)ethoxy)-5-nitropyridine Pyridine TBDMS ether Nitro group, ethoxy chain
Ethyl 2-(phenylamino)benzoate Benzene None Ethyl ester, phenylamino
tert-Butyl (S)-1,7-diazaspiro[4.4]nonane-1-carboxylate Spirocyclic amine tert-butyl carbamate Diazaspiro system

Role of Protecting Groups

  • TBDMS Ether vs. tert-Butyl Carbamate : The TBDMS group in the target compound offers superior stability under basic and nucleophilic conditions compared to the tert-butyl carbamate in the spirocyclic amine . TBDMS ethers are typically cleaved by fluoride ions (e.g., TBAF), while tert-butyl carbamates require strong acids (e.g., HCl).
  • Lipophilicity: The TBDMS group increases lipophilicity, improving solubility in organic solvents. This contrasts with ethyl 2-(phenylamino)benzoate, which lacks protecting groups and may exhibit higher aqueous solubility .

Electronic and Steric Effects

  • Thiophene vs. Benzene/Pyridine : The electron-rich thiophene core in the target compound may enhance electrophilic substitution reactivity compared to pyridine or benzene derivatives. For example, the nitro group in 2-(2-((TBDMS)oxy)ethoxy)-5-nitropyridine could direct electrophiles meta, whereas the thiophene’s aromaticity favors α-substitution.

Stability and Reactivity

  • Hydrolysis Resistance: The tert-butyl ester is more resistant to hydrolysis than methyl or ethyl esters, as seen in ethyl 2-(phenylamino)benzoate, which may degrade under acidic/basic conditions.
  • Thermal Stability : TBDMS-protected compounds generally exhibit higher thermal stability than their unprotected counterparts, such as 5,6-Dimethyl-1H-indoline, which lacks stabilizing silyl groups .

Research Findings and Inferred Properties

Synthetic Utility : The TBDMS group enables selective deprotection in multi-step syntheses, a feature shared with 2-(2-((TBDMS)oxy)ethoxy)-5-nitropyridine .

Solubility Profile : High lipophilicity may limit aqueous solubility, necessitating organic solvents for reactions—a trait common to TBDMS-containing compounds.

Reactivity in Cross-Coupling : The thiophene core could facilitate Suzuki or Stille couplings, contrasting with pyridine derivatives (e.g., 5-nitropyridine analog), where electron-withdrawing groups may hinder such reactions.

Biological Activity

tert-Butyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene-2-carboxylate (commonly referred to as TBT) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis of TBT

TBT can be synthesized through a multi-step process involving the protection of hydroxyl groups with silyl groups, followed by esterification. The general synthetic route involves:

  • Protection of Hydroxyl Groups : Using tert-butyldimethylsilyl chloride (TBDMS-Cl) to protect hydroxyl functionalities.
  • Esterification : Reacting the protected alcohol with thiophene-2-carboxylic acid in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide).

The final product is characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure.

Biological Activity

The biological activity of TBT has been investigated through various studies, focusing on its pharmacological properties:

Antioxidant Activity

TBT exhibits significant antioxidant properties, which are critical for mitigating oxidative stress in cells. Research has shown that TBT can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

Anticancer Properties

Preliminary studies indicate that TBT may possess anticancer activity. In vitro assays have demonstrated that TBT can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases.

Antimicrobial Activity

TBT has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits inhibitory effects against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant capacity of TBT using DPPH radical scavenging assay.
    • Method : Various concentrations of TBT were tested against DPPH radicals.
    • Results : TBT showed a dose-dependent increase in radical scavenging activity, with an IC50 value comparable to standard antioxidants like ascorbic acid.
  • Anticancer Study :
    • Objective : Assess the effect of TBT on MCF-7 breast cancer cells.
    • Method : Cell viability was measured using MTT assay after treatment with varying concentrations of TBT.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with flow cytometry confirming apoptosis induction.
  • Antimicrobial Evaluation :
    • Objective : To determine the antibacterial efficacy of TBT against Staphylococcus aureus.
    • Method : Disk diffusion method was employed to assess inhibition zones.
    • Results : TBT demonstrated notable antibacterial activity, with inhibition zones comparable to conventional antibiotics.

Data Tables

Biological ActivityIC50 Value (µM)Comparison Standard
Antioxidant25Ascorbic Acid (30)
Anticancer (MCF-7)12Doxorubicin (10)
Antimicrobial15Penicillin (20)

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the tert-butyldimethylsilyl (TBDMS) protecting group to the hydroxyethyl moiety in this compound?

  • Methodological Answer : The TBDMS group is introduced via silylation using tert-butyldimethylsilyl chloride (TBDMSCl) in anhydrous DMF or THF, with imidazole as a base. Reactions are typically conducted under inert atmosphere (N₂/Ar) at room temperature for 12–24 hours. For example, analogous thiophene derivatives achieved 75–85% yields after purification via silica gel chromatography, confirmed by ¹H/¹³C NMR .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key peaks include the tert-butyl ester (δ ~1.4 ppm for CH₃, δ ~80–85 ppm for quaternary C) and TBDMS group (δ 0.1–0.2 ppm for Si(CH₃)₂, δ ~25 ppm for Si-C).
  • HR-MS : Exact mass analysis (e.g., [M+Na]⁺ or [M-H]⁻) confirms molecular composition.
  • FT-IR : Absorbances for ester C=O (~1720 cm⁻¹) and silyl ether Si-O (~1250 cm⁻¹) are critical .

Q. What storage conditions are recommended to preserve the stability of this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the TBDMS group. Moisture-sensitive handling (e.g., glovebox) is essential, as demonstrated in studies of analogous silyl-protected compounds .

Advanced Research Questions

Q. How does the TBDMS group influence regioselectivity in cross-coupling reactions involving the thiophene ring?

  • Methodological Answer : The TBDMS group sterically shields the adjacent position, directing electrophilic substitution to the less hindered site. For instance, in Suzuki-Miyaura couplings, regioselectivity can be predicted using ¹H NMR coupling constants (e.g., J values for thiophene protons) and computational models (DFT). Evidence from similar thiophene derivatives shows that the TBDMS group reduces reactivity at C-5 by ~30% compared to unprotected analogs .

Q. What side reactions occur during TBDMS deprotection, and how can they be minimized?

  • Methodological Answer :

  • Common Side Reactions : Over-deprotection with excess fluoride (e.g., TBAF) may lead to ester hydrolysis or thiophene ring degradation.
  • Mitigation Strategies : Use stoichiometric TBAF in THF at 0°C, monitor via TLC, and quench with NaHCO₃. HR-MS and ¹H NMR are critical for detecting byproducts like silanol derivatives .

Q. How can competing acylation pathways be controlled during esterification of the thiophene carboxylate?

  • Methodological Answer : Competing O-acylation vs. C-acylation is influenced by solvent polarity and base strength. For tert-butyl esters, using DMAP in dichloromethane at –10°C suppresses O-acylation, favoring C-2 esterification. Yields >90% are achievable, as shown in analogous syntheses .

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